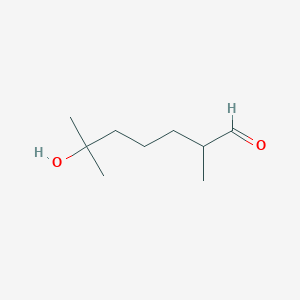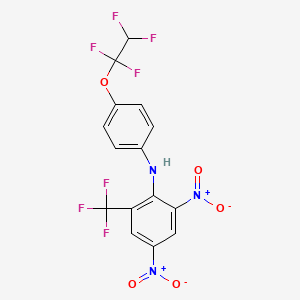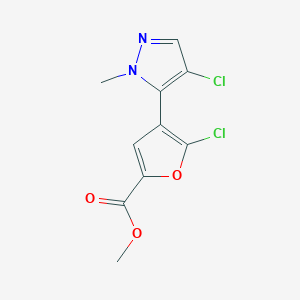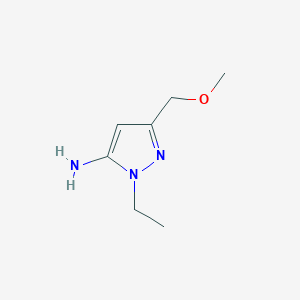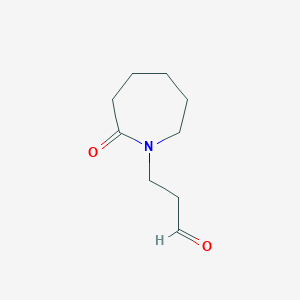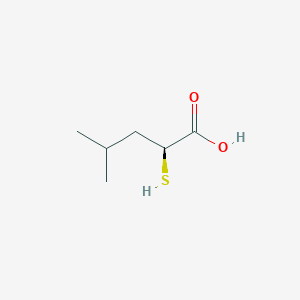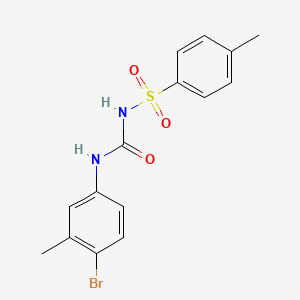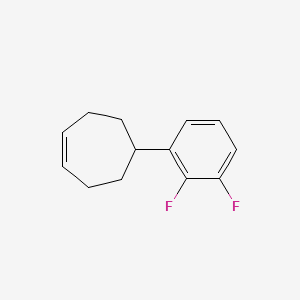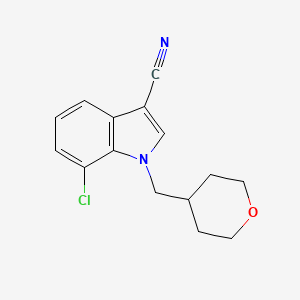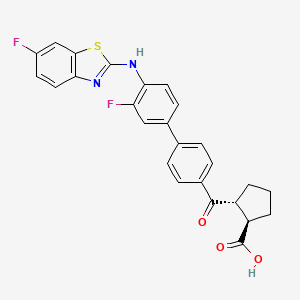
CY477Rqr44
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY-74-4113 is a small molecule drug developed by Bayer Pharmaceuticals. It is a diacylglycerol O-acyltransferase-1 (DGAT-1) inhibitor, which has shown potential in the treatment of metabolic disorders such as obesity and type 2 diabetes . DGAT-1 is an enzyme critical to the creation of triglycerides and fat storage, making it a significant target for addressing metabolic complications .
Preparation Methods
The synthetic routes and reaction conditions for BAY-74-4113 are not extensively detailed in publicly available sources. it is known that the compound was initially developed by Bayer and later licensed to Pfizer for further development . The molecular formula of BAY-74-4113 is C26H20F2N2O3S, and its structure includes a cyclopentanecarboxylic acid moiety .
Chemical Reactions Analysis
BAY-74-4113, as a DGAT-1 inhibitor, primarily interacts with lipid metabolism pathways its role as an inhibitor suggests that it may undergo interactions with various lipid molecules and enzymes involved in triglyceride synthesis .
Scientific Research Applications
In pre-clinical studies, DGAT-1 inhibitors like BAY-74-4113 have shown promise in inducing weight loss and improving glucose tolerance and lipid levels in obese animals . This makes it a valuable candidate for further research in metabolic disease treatment.
Mechanism of Action
The mechanism of action of BAY-74-4113 involves the inhibition of the enzyme diacylglycerol O-acyltransferase-1 (DGAT-1). DGAT-1 is responsible for the final step in triglyceride synthesis, which is the conversion of diacylglycerol to triglycerides . By inhibiting this enzyme, BAY-74-4113 reduces the formation of triglycerides, thereby decreasing fat storage and potentially improving metabolic health .
Comparison with Similar Compounds
Properties
CAS No. |
791593-56-1 |
|---|---|
Molecular Formula |
C26H20F2N2O3S |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(1R,2R)-2-[4-[3-fluoro-4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]phenyl]benzoyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C26H20F2N2O3S/c27-17-9-11-22-23(13-17)34-26(30-22)29-21-10-8-16(12-20(21)28)14-4-6-15(7-5-14)24(31)18-2-1-3-19(18)25(32)33/h4-13,18-19H,1-3H2,(H,29,30)(H,32,33)/t18-,19-/m1/s1 |
InChI Key |
IOQRTGZPCYYQLE-RTBURBONSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)NC4=NC5=C(S4)C=C(C=C5)F)F |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)NC4=NC5=C(S4)C=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


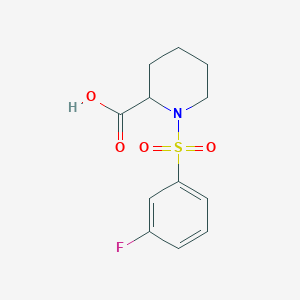
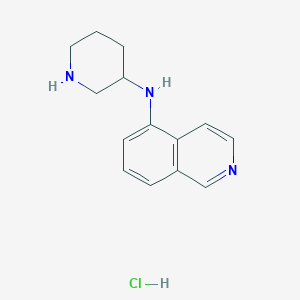
![3-[2-Chloro-4-(trifluoromethylthio)phenoxy]propyl iodide](/img/structure/B8708033.png)
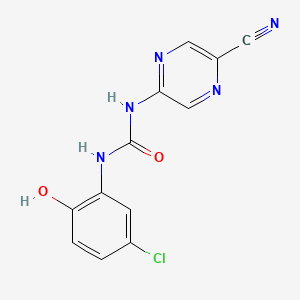
![benzhydryl (2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8708044.png)
